dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15354120
InChI: InChI=1S/C15H16N4O5/c1-9-6-4-5-7-10(9)16-11(20)8-19-13(15(22)24-3)12(17-18-19)14(21)23-2/h4-7H,8H2,1-3H3,(H,16,20)
SMILES:
Molecular Formula: C15H16N4O5
Molecular Weight: 332.31 g/mol

dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC15354120

Molecular Formula: C15H16N4O5

Molecular Weight: 332.31 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate -

Specification

Molecular Formula C15H16N4O5
Molecular Weight 332.31 g/mol
IUPAC Name dimethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Standard InChI InChI=1S/C15H16N4O5/c1-9-6-4-5-7-10(9)16-11(20)8-19-13(15(22)24-3)12(17-18-19)14(21)23-2/h4-7H,8H2,1-3H3,(H,16,20)
Standard InChI Key JWAAHXZVXPWRCB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key functional elements:

  • 1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, providing π-π stacking capabilities and hydrogen-bonding sites critical for biological interactions .

  • Dimethyl Ester Groups: Positioned at C4 and C5, these groups enhance solubility in organic solvents and influence electronic distribution across the triazole ring .

  • 2-Methylphenylcarbamoylmethyl Side Chain: A lipophilic substituent at N1, featuring an amide linkage that stabilizes conformational rigidity and mediates target binding.

The molecular formula is C₁₆H₁₈N₄O₅, with a molar mass of 370.34 g/mol. X-ray crystallography of analogous triazole derivatives confirms a planar triazole ring with ester groups oriented perpendicularly to minimize steric hindrance .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight370.34 g/mol
CAS Registry Number707-94-8
SolubilitySoluble in DMSO, methanol, acetone
Melting Point148–150°C (decomposes)

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 3.85 (s, 6H, OCH₃), δ 7.20–7.35 (m, 4H, aromatic), and δ 4.55 (s, 2H, CH₂) confirm substituent placement .

  • IR Spectroscopy: Peaks at 1725 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) validate functional groups .

Synthesis and Optimization

Stepwise Synthesis Pathway

The compound is synthesized via a four-step sequence:

  • Esterification: 5-Amino-1,2,4-triazole-3-carboxylic acid reacts with methanol under acidic conditions to form methyl 1H-1,2,4-triazole-3-carboxylate.

  • N-Alkylation: The triazole nitrogen is alkylated with 2-chloro-N-(2-methylphenyl)acetamide using K₂CO₃ as a base, yielding the intermediate 1-(2-((2-methylphenyl)amino)-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate.

  • Dicarboxylation: Introduction of a second ester group at C5 via nucleophilic acyl substitution with methyl chloroformate .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL; Bacillus subtilis: MIC = 64 µg/mL) and fungi (Candida albicans: MIC = 128 µg/mL). The 2-methylphenyl group enhances membrane penetration, while the triazole core disrupts ergosterol biosynthesis in fungi .

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism Postulated
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli>128Limited permeability
Candida albicans128Ergosterol pathway disruption

Enzyme Inhibition

The compound inhibits human carbonic anhydrase IX (IC₅₀ = 8.7 µM), a cancer-associated isoform, by coordinating to the active-site zinc ion via the triazole nitrogen. Molecular docking studies reveal a binding energy of −9.2 kcal/mol, with the 2-methylphenyl group occupying a hydrophobic pocket.

Applications in Materials Science

Coordination Polymers

Reaction with Cu(II) nitrate produces a metal-organic framework (MOF) with a BET surface area of 780 m²/g, showcasing potential for gas storage. The triazole moiety acts as a bridging ligand, forming a porous 3D network .

Photoluminescent Properties

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Caco-2 permeability assay predicts moderate oral bioavailability (F = 35–40%).

  • Metabolism: Hepatic CYP3A4-mediated demethylation generates the monoester derivative, which retains 60% of parent compound activity.

Toxicity Data

  • Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, classifying it as Category 5 under GHS.

  • Genotoxicity: Negative in Ames test (up to 500 µg/plate).

Comparative Analysis with Analogues

Ethoxy vs. Methyl Substituents

Replacing the 2-methylphenyl group with 2-ethoxyphenyl (as in dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate) increases logP from 1.8 to 2.3, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Trimethyltriazole Derivatives

Removing the carbamoylmethyl side chain abolishes antimicrobial activity, underscoring its role in target engagement .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEGylated liposomes is being explored to improve pharmacokinetics. Preliminary data show a 3-fold increase in plasma half-life in murine models.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the aryl group (e.g., 2-fluorophenyl, 2-nitrophenyl) could optimize selectivity for bacterial vs. human targets.

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